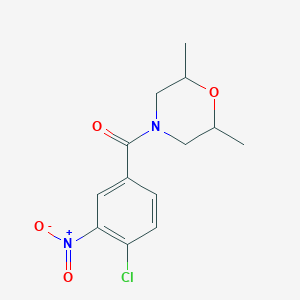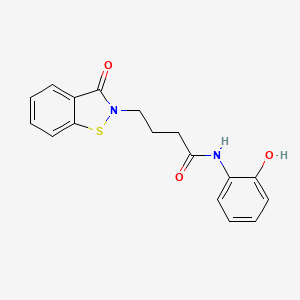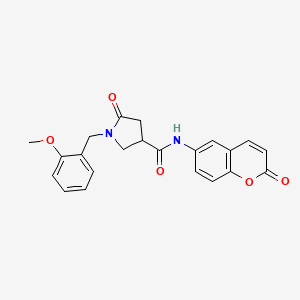
(4-Chloro-3-nitrophenyl)(2,6-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-nitrophenyl)(2,6-dimethylmorpholin-4-yl)methanone is a synthetic organic compound characterized by its unique structural features. It contains a chlorinated nitrophenyl group and a dimethylmorpholinyl moiety, making it a compound of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrophenyl)(2,6-dimethylmorpholin-4-yl)methanone typically involves the following steps:
Formation of the Morpholinyl Group: The 2,6-dimethylmorpholine is synthesized separately through the reaction of 2,6-dimethylphenol with morpholine under acidic conditions.
Coupling Reaction: The final step involves coupling the nitrophenyl derivative with the dimethylmorpholine derivative using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for N-oxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the morpholinyl group.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-3-nitrophenyl)(2,6-dimethylmorpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in the study of cellular processes and signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-Chloro-3-nitrophenyl)(2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholinyl group can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3-nitrophenyl)(2,6-dimethylpiperidin-4-yl)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.
(4-Chloro-3-nitrophenyl)(2,6-dimethylpyrrolidin-4-yl)methanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
(4-Chloro-3-nitrophenyl)(2,6-dimethylazetidin-4-yl)methanone: Similar structure but with an azetidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of (4-Chloro-3-nitrophenyl)(2,6-dimethylmorpholin-4-yl)methanone lies in its combination of a nitrophenyl group with a dimethylmorpholinyl moiety. This specific arrangement provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H15ClN2O4 |
|---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C13H15ClN2O4/c1-8-6-15(7-9(2)20-8)13(17)10-3-4-11(14)12(5-10)16(18)19/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
NDJOALMLWDFZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine-2-carboxamide](/img/structure/B11027148.png)
![4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11027158.png)
![2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11027162.png)
![Benzene-1,3-diylbis[(2-methylpiperidin-1-yl)methanone]](/img/structure/B11027167.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide](/img/structure/B11027178.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11027185.png)
![(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B11027186.png)
![N-[2-(furan-2-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11027196.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11027199.png)

![2-(2-methoxyethyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11027203.png)
![1-[4-(pyridin-2-yl)piperazin-1-yl]-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butane-1,4-dione](/img/structure/B11027221.png)
![3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11027227.png)
